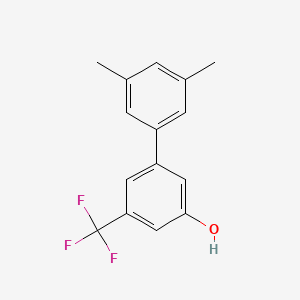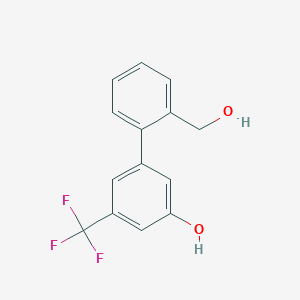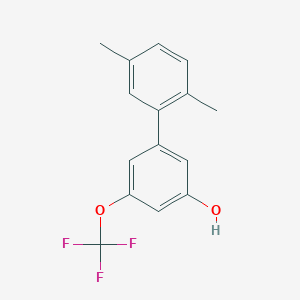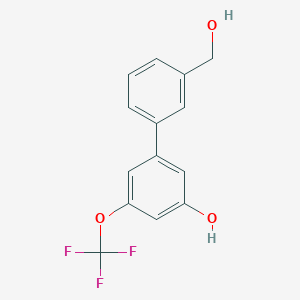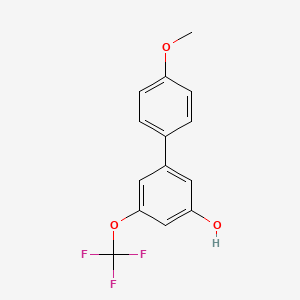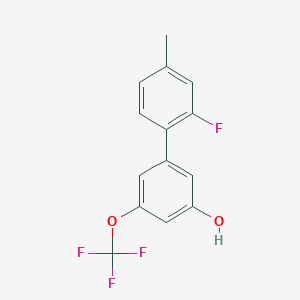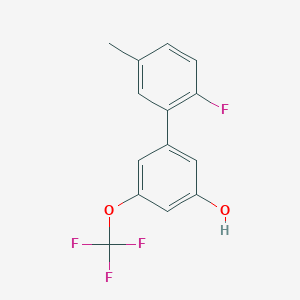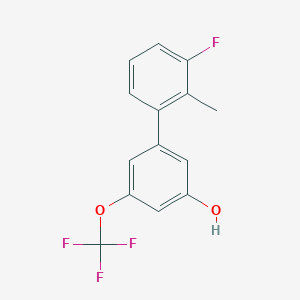
5-(3-Methoxyphenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% (5-MTP-3-TFMP) is a chemical compound with a wide range of uses in scientific research. It is an organofluorine compound, and its unique properties make it suitable for a variety of applications.
Scientific Research Applications
5-(3-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in the preparation of fluorinated compounds. It is also used in the study of enzyme-catalyzed reactions, in the study of enzyme-inhibitor interactions, and in the study of drug metabolism.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% is not yet fully understood, but it is believed to involve the formation of a complex between the compound and the enzyme. This complex then binds to the enzyme’s active site and prevents the enzyme from catalyzing the reaction. The formation of the complex is believed to be reversible, which allows the compound to be used in a variety of scientific research applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% are not yet fully understood. However, it is known that the compound is not toxic and does not have any significant side effects. It has been shown to inhibit certain enzymes, and it is believed that this inhibition may be responsible for the compound’s effects on biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
5-(3-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% has several advantages for use in laboratory experiments. It is non-toxic, readily available, and has a low cost. It is also relatively easy to synthesize and can be used in a variety of scientific research applications. However, the compound is not very stable and can decompose upon prolonged exposure to light or heat. Additionally, the compound is not soluble in water, which can limit its use in certain experiments.
Future Directions
The potential future directions for 5-(3-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% are numerous. Further research is needed to better understand the compound’s mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, the compound could be used in the development of new pharmaceuticals and as a reagent in organic synthesis. Additionally, the compound could be used to develop new catalysts for the preparation of fluorinated compounds. Finally, the compound could be used in the study of enzyme-catalyzed reactions, enzyme-inhibitor interactions, and drug metabolism.
Synthesis Methods
The synthesis of 5-(3-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% begins with the reaction of 3-methoxyphenol with trifluoroacetic anhydride in the presence of a base. The reaction is carried out at room temperature, and the product is then purified by recrystallization. The compound can also be synthesized by the reaction of 3-methoxyphenol with trifluoroacetic acid in the presence of a base. The reaction is carried out at room temperature, and the product is then purified by recrystallization.
properties
IUPAC Name |
3-(3-methoxyphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O3/c1-19-12-4-2-3-9(6-12)10-5-11(18)8-13(7-10)20-14(15,16)17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRSFHTUUGLYKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686545 |
Source


|
| Record name | 3'-Methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261948-86-0 |
Source


|
| Record name | 3'-Methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

